Ethyl 5-acetamidothiazole-2-carboxylate
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Overview
Description
Ethyl 5-acetamidothiazole-2-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-acetamidothiazole-2-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-5-carboxylate. This intermediate is then acetylated using acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetamidothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-acetamidothiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and biocides.
Mechanism of Action
The mechanism of action of ethyl 5-acetamidothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-aminothiazole-5-carboxylate
- Ethyl 2-bromoacetate
- Thiourea
Uniqueness
Ethyl 5-acetamidothiazole-2-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or selectivity for certain targets .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its diverse biological activities offer promising applications in medicine and beyond.
Properties
IUPAC Name |
ethyl 5-acetamido-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-3-13-8(12)7-9-4-6(14-7)10-5(2)11/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGJRPIAQLYHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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